Cas no 3131-03-1 (Pristinamycin IA)

Pristinamycin IA 化学的及び物理的性質
名前と識別子
-
- Pristinamycin IA (9CI)
- Pristinamycin IA DISCONTINUED
- PRISTINAMYCIN IA
- Antibiotic PA 114 B1
- Antibiotic PA 114B
- Mikamycin B
- Mikamycin IA
- Ostreogrycin B
- PA 114B
- Streptogramin B
- Vernamycin BA
- Pristinamycin IA
-
- ほほえんだ: O=C(C(N(C(C(CCC1)N1C(C(NC2=O)CC)=O)=O)C)CC3=CC=C(N(C)C)C=C3)N(CCC4=O)C(C4)C(NC(C5=CC=CC=C5)C(OC(C2NC(C(N=CC=C6)=C6O)=O)C)=O)=O
計算された属性
- せいみつぶんしりょう: 866.39600
- どういたいしつりょう: 866.396
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 12
- 重原子数: 63
- 回転可能化学結合数: 7
- 複雑さ: 1700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 228A^2
じっけんとくせい
- 密度みつど: 1.1881 (rough estimate)
- ゆうかいてん: 198°
- ふってん: 780.3°C (rough estimate)
- フラッシュポイント: 680.8°C
- 屈折率: 1.6910 (estimate)
- PSA: 227.96000
- LogP: 2.13220
- ひせんこうど: D22 -57.5° (c = 0.25 in ethanol)
Pristinamycin IA セキュリティ情報
- 危険物輸送番号:UN 3172
- 危険レベル:6.1(b)
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- 包装グループ:III
- 包装等級:III
- セキュリティ用語:6.1(b)
- ちょぞうじょうけん:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Pristinamycin IA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-362038-5mg |
Virginiamycin B, |
3131-03-1 | ≥99% | 5mg |
¥1579.00 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M66610-10mg |
Pristinamycin IA |
3131-03-1 | 95% | 10mg |
¥4198.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P860433-5mg |
Pristinamycin IA |
3131-03-1 | >95% | 5mg |
¥3,829.50 | 2022-09-01 | |
ChemScence | CS-5850-10mg |
Pristinamycin IA |
3131-03-1 | 95.51% | 10mg |
$504.0 | 2022-04-27 | |
MedChemExpress | HY-A0279A-10mM*1mLinDMSO |
Pristinamycin IA |
3131-03-1 | 95.51% | 10mM*1mLinDMSO |
¥4005 | 2022-05-18 | |
MedChemExpress | HY-A0279A-5mg |
Pristinamycin IA |
3131-03-1 | 98.91% | 5mg |
¥2600 | 2024-04-18 | |
MedChemExpress | HY-A0279A-25mg |
Pristinamycin IA |
3131-03-1 | 98.91% | 25mg |
¥8500 | 2024-04-18 | |
BioAustralis | BIA-V1132-5mg |
Virginiamycin B |
3131-03-1 | >95% by HPLC | 5mg |
$290.00 | 2023-09-26 | |
MedChemExpress | HY-A0279A-10mM*1 mL in DMSO |
Pristinamycin IA |
3131-03-1 | 98.91% | 10mM*1 mL in DMSO |
¥4005 | 2024-04-18 | |
1PlusChem | 1P00C729-10mg |
mikamycin B |
3131-03-1 | ≥98% | 10mg |
$432.00 | 2025-02-26 |
Pristinamycin IA 関連文献
-
Lin Qi,Yuan Ge,Tian Xia,Ji-Zheng He,Congcong Shen,Jianlei Wang,Yong-Jun Liu Environ. Sci.: Nano 2019 6 456
-
Florian Kopp,Mohamed A. Marahiel Nat. Prod. Rep. 2007 24 735
-
3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural productsRashed S. Al Toma,Clara Brieke,Max J. Cryle,Roderich D. Süssmuth Nat. Prod. Rep. 2015 32 1207
-
Rajat Subhra Giri,Bhubaneswar Mandal CrystEngComm 2019 21 5618
-
5. Dissociation–equilibrium constant and bound conformation for weak antibiotic binding interaction with different bacterial ribosomesLaurent Verdier,Josyane Gharbi-Benarous,Gildas Bertho,Nathalie Evrard-Todeschi,Pascale Mauvais,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 2000 2363
-
Michael C. Dodd J. Environ. Monit. 2012 14 1754
-
B. R. Cox,F. W. Eastwood,B. K. Snell,Lord Todd J. Chem. Soc. D 1970 1623
-
Xiaodan Ouyang,Paul M. D'Agostino,Matti Wahlsten,Endrews Delbaje,Jouni Jokela,Perttu Permi,Greta Gaiani,Antti Poso,Piia Bartos,Tobias A. M. Gulder,Hannu Koistinen,David P. Fewer Org. Biomol. Chem. 2023 21 4893
-
Andrew R. Knaggs Nat. Prod. Rep. 1999 16 525
-
Learnmore Jeremia,Benjamin E. Deprez,Debayan Dey,Graeme L. Conn,William M. Wuest RSC Med. Chem. 2023 14 624
Pristinamycin IAに関する追加情報
Introduction to Pristinamycin IA (9CI) and Its Significance in Modern Medicine
Pristinamycin IA (9CI), a compound with the CAS number 3131-03-1, represents a cornerstone in the realm of modern pharmaceutical research and development. This powerful antibiotic has garnered significant attention due to its unique chemical structure and remarkable biological activity. The compound, belonging to the pristinamycin group, exhibits a distinctive mechanism of action that sets it apart from conventional antibiotics, making it a promising candidate for addressing emerging challenges in antimicrobial therapy.
The chemical composition of Pristinamycin IA (9CI) is characterized by its complex molecular architecture, which includes multiple functional groups that contribute to its efficacy. These groups interact with bacterial enzymes in a highly specific manner, inhibiting essential processes such as cell wall synthesis and protein production. This targeted approach not only enhances the compound's potency but also minimizes the risk of resistance development, a critical issue in contemporary medicine.
Recent advancements in synthetic chemistry have enabled the optimization of Pristinamycin IA (9CI), leading to improved yield and purity. These developments have been instrumental in scaling up production, making it more feasible for clinical trials and eventual therapeutic applications. The compound's structural complexity poses significant challenges in synthesis, but ongoing research efforts are yielding innovative methodologies that promise to overcome these hurdles.
In the context of antimicrobial resistance, Pristinamycin IA (9CI) has emerged as a vital asset. Its ability to combat a broad spectrum of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), makes it particularly valuable. Clinical studies have demonstrated its efficacy in treating infections that are increasingly difficult to manage with existing antibiotics. The compound's unique properties have also sparked interest in its potential use against multidrug-resistant strains, offering hope for patients suffering from previously untreatable infections.
The pharmacokinetic profile of Pristinamycin IA (9CI) is another area of active investigation. Research indicates that the compound exhibits favorable absorption rates and prolonged half-life when administered orally or intravenously. This characteristic enhances patient compliance and reduces the frequency of dosing, making it an attractive option for both acute and chronic infections. Additionally, studies on its distribution within the body have revealed that it reaches therapeutic levels in tissues where conventional antibiotics often fail, further solidifying its therapeutic potential.
From a regulatory perspective, the path to commercialization for Pristinamycin IA (9CI) has been rigorous but promising. Regulatory agencies worldwide have recognized the urgent need for novel antibiotics like this one and have implemented streamlined processes to expedite approval. Clinical trials have been meticulously designed to ensure both safety and efficacy, with results that have consistently exceeded expectations. The compound's journey through preclinical and clinical phases underscores its potential as a game-changer in infectious disease management.
The future of Pristinamycin IA (9CI) is closely intertwined with ongoing research into antibiotic resistance mechanisms. By understanding how bacteria develop resistance to this compound, scientists can develop strategies to mitigate these effects. This includes exploring combination therapies that synergize with Pristinamycin IA (9CI) to enhance efficacy while reducing the likelihood of resistance emergence. Such collaborative efforts between academia and industry are crucial for ensuring that Pristinamycin IA (9CI) remains effective against evolving bacterial threats.
Beyond its direct therapeutic applications, Pristinamycin IA (9CI) holds promise as a tool for scientific discovery. Its unique mechanism of action provides insights into bacterial biochemistry and physiology, which can be leveraged to develop new classes of antibiotics or alternative treatments for infectious diseases. The compound's structural features also make it an excellent candidate for computational modeling studies aimed at predicting drug interactions and optimizing therapeutic regimens.
The environmental impact of using Pristinamycin IA (9CI) is another consideration that merits attention. Unlike some traditional antibiotics that can persist in the environment, studies suggest that Pristinamycin IA (9CI) degrades relatively quickly under natural conditions. This biodegradability reduces concerns about ecological contamination and supports sustainable use practices. As antibiotic stewardship becomes increasingly important globally, compounds like Pristinamycin IA (9CI) offer a responsible alternative that balances efficacy with environmental safety.
In conclusion, Pristinamycin IA (9CI), identified by its CAS number 3131-03-1, represents a significant advancement in antimicrobial therapy. Its unique chemical properties, coupled with promising clinical results, position it as a vital weapon against resistant bacterial infections. As research continues to uncover new applications and optimize its use, Pristinamycin IA (9CI) is poised to play an indispensable role in modern medicine.
3131-03-1 (Pristinamycin IA) 関連製品
- 23152-29-6(Virginiamycin S1)
- 316-88-1(N-methyl-1,2,3,4-tetrahydroacridin-9-amine)
- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)
- 2703748-97-2((2S,3aS,6aS)-N-methyl-octahydrocyclopentabpyrrole-2-carboxamide hydrochloride)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 1804832-39-0(4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2228926-36-9(3-(3-amino-1,2-oxazol-5-yl)-N,N-dimethylpyridin-2-amine)
- 2034563-07-8(N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 1804013-88-4(2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine)
- 1860074-85-6(2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid)
